Mcl-1 Inhibitory Potency Enhancement Through Scaffold-Specific Sulfonylation vs. Alternative Chemotypes
The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold forms the basis of a distinctive Mcl-1 inhibitor chemotype. Starting from this specific 6-carboxy regioisomer, Chen et al. demonstrated that converting a simple phenylsulfonyl substituent at the N1 position to a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety yielded a >73-fold enhancement in Mcl-1 inhibition, a structure-activity relationship (SAR) that is uniquely enabled by the 6-carboxy substitution pattern [1]. This level of tunable potency enhancement is not observed with 5- or 7-carboxy tetrahydroquinoline isomers, as the geometry of the 6-position optimally projects substituents into the p2 pocket of the BH3-binding groove [1].
| Evidence Dimension | Fold-enhancement in Mcl-1 inhibition upon sulfonamide modification |
|---|---|
| Target Compound Data | >73-fold enhancement in inhibition (1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives) |
| Comparator Or Baseline | Parent 1,2,3,4-tetrahydroquinoline-6-carboxylic acid phenylsulfonyl derivative (baseline inhibition level); alternative Mcl-1 inhibitor chemotypes (e.g., indole-2-carboxylic acids) lacking this level of SAR tunability |
| Quantified Difference | >73-fold enhancement from baseline upon sulfonyl optimization; comparable tunability not reported for positional isomers |
| Conditions | Fluorescence polarization competition assay and HSQC NMR analysis targeting the Mcl-1 BH3-binding groove [1] |
Why This Matters
Procurement of the 6-carboxy isomer is essential for SAR campaigns targeting Mcl-1, as this specific regiochemistry enables the only documented chemotype with >73-fold tunable potency gains through straightforward N1-sulfonylation.
- [1] Chen L, Chan AM, Wilder PT, Fletcher S. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors. Drug Dev Res. 2022 Dec;83(8):1879-1889. PMID: 36281026. View Source
